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Compound of Interest

Compound Name: 4/'-BROMOACETOPHENONE-D7
CAS No.: 1219805-88-5
Cat. No.: B580897
Get Quote
. J

Executive Summary

4'-Bromoacetophenone-d7 (Perdeuterated 4'-Bromoacetophenone) represents a critical
internal standard (1S) in the quantitative analysis of halogenated aromatic ketones. Its utility
spans from metabolic stability studies to environmental forensic analysis of pharmaceutical
intermediates.

This guide provides a definitive technical reference for the spectroscopic characterization of
this isotopologue. Unlike its non-deuterated parent (CAS 99-90-1), the d7-variant exhibits
unique spectral signatures driven by the Deuterium Isotope Effect, necessitating specialized
interpretation of NMR coupling constants (

), IR frequency shifts (
), and Mass Spectrometry fragmentation patterns.

Part 1: Chemical Identity & Isotopic Architecture

The complete deuteration of the molecule (d7) implies the substitution of all seven hydrogen
atoms (4 aromatic, 3 aliphatic) with deuterium (
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H). This results in a mass shift of +7 Da, sufficient to avoid isobaric interference with the
analyte in LC-MS/MS assays.

Parameter Data Notes

Also: 1-(4-

Compound Name 4'-Bromoacetophenone-d7
Bromophenyl)ethanone-d7

Commercial assignment;
Reference parent CAS 99-90-1

CAS Number 1219805-88-5

Chemical Formula

] vs. 199.04 g/mol (hon-
Molecular Weight 206.09 g/mol
deuterated)

Critical for "silent"

Isotopic Enrichment atom % D

H NMR baseline

MP: 50-52 °C (Similar to

Appearance White to off-white solid
parent)

Part 2: Mass Spectrometry (MS) Profiling
Mass Spectrometry is the primary validation tool for this compound. The presence of Bromine (
Br and

Br) creates a characteristic 1:1 isotopic doublet, which is preserved in the deuterated analog
but shifted by the mass of the deuterium atoms.

The Isotopic Mass Shift

In Electron lonization (El) or ESI+, the molecular ion (
or
) shifts significantly.

o Parent (dO): Base peaks at m/z 198 (
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Br) and 200 (
Br).

 |sotopologue (d7): Base peaks at m/z 205 (
Br) and 207 (

Br).

Fragmentation Logic (EI-MS)

The fragmentation follows the standard ketone "alpha-cleavage” rules but reveals the location

of deuterium labels.
e Loss of Methyl Group:
o dO: Loss of
(15 Da)
Acylium ion (
183/185).
o d7: Loss of
(18 Da)
Acylium ion (
187/189).
o Diagnostic Value: Confirms deuteration of the acetyl tail.
o Loss of Acetyl Group:

o dO: Loss of

(43 Da)

Phenyl cation (
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155/157).

o d7: Loss of

(46 Da)
Phenyl cation-d4 (
159/161).

o Diagnostic Value: Confirms deuteration of the aromatic ring.

Visualization: MS Fragmentation Pathway

Isotope Pattern

All ions appear as
1:1 doublets (79Br/81Br)

[ I - CD3 (18 Da)
Alpha Cleavage

Acylium lon
m/z 187 / 189
[Br-C6D4-CO]+

Molecular lon (M+)
m/z 205 / 207
[Br-C6D4-CO-CD3]+

- COCD3 (46 Da)
Inductive Cleavage

Aryl Cation
m/z 159 / 161
[Br-C6DA4]+

Click to download full resolution via product page

Figure 1: Predicted Electron lonization (El) fragmentation pathway for 4'-Bromoacetophenone-
d7, highlighting the mass shifts due to specific deuterium losses.

Part 3: Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive test for isotopic purity. A high-quality d7 standard must be "silent" in
proton NMR.

Proton ( H) NMR: The "Silence" Test

+ dO Reference: Shows AA'BB' multiplet (7.6—7.8 ppm) and a methyl singlet (2.6 ppm).

o d7 Expectation:No signals observed.
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e Protocol: Acquire a spectrum with high gain. Any observed peaks represent residual non-

deuterated isotopologues (d0—d6) or impurities.

» Limit of Detection: Typically < 1% residual H is acceptable for internal standards.

Carbon-13 ( C) NMR: Coupling Effects

Unlike the sharp singlets of the parent compound, the d7 analog exhibits multiplets due to

Carbon-Deuterium spin-spin coupling (

) and the lack of Nuclear Overhauser Effect (NOE) enhancement.

Predicted

C Shifts & Multiplicities:

Carbon Approx.[1][2] Multiplicity Coupling ( .
. . Explanation
Position Shift (ppm) (due to D) )
i Too far from D
Carbonyl (C=0) 197.0 Singlet (broad) ~0 Hz
sources.
Aromatic C-Br ]
128.0 Singlet ~0 Hz Quaternary.
(C4)
Aromatic C-H Triplet ( One attached D (
131.5 ~25 Hz
(C2, C6) ) )
Aromatic C-H Triplet ( One attached D (
130.0 ~25 Hz
(C3, Ch) ) )
Aromatic C- )
135.5 Singlet ~0 Hz Quaternary.
Acetyl (C1)
Methyl ( Septet ( Three attached
255 ~20 Hz
) ) D'S-

Note: Chemical shifts may show a slight upfield isotope shift (
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ppm) compared to the dO parent.

Part 4: Vibrational Spectroscopy (IR)

The substitution of Hydrogen with Deuterium doubles the reduced mass (

) of the oscillator, lowering the vibrational frequency according to Hooke's Law:

Parent (d0)

d7 Frequency (
Frequency (

Vibrational Mode Interpretation

)
)
' Diagnostic "Silent
Aromatic C-H Stretch 3050 — 3080 2260 — 2290 i
Region" band.
) ) Methyl group C-D
Aliphatic C-H Stretch 2900 — 3000 2100 — 2250
stretch.
Minimal shift (mass
Ketone C=0 Stretch 1685 1680 — 1685 o
effect is distal).
Aromatic Ring Slight redshift due to
] 1580, 1480 1560, 1450 _ .
Breathing ring mass increase.

Part 5: Experimental Protocols
Protocol: Analytical Validation of Isotopic Purity

This workflow ensures the material is suitable for use as a quantitative Internal Standard.
Reagents:
e Solvent: Chloroform-d (

, 99.8% D) or DMSO-d6.

 Internal Reference (optional): TMS (Tetramethylsilane).

Step-by-Step Methodology:
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o Sample Prep: Dissolve 10 mg of 4'-Bromoacetophenone-d7 in 0.6 mL

. Ensure complete solvation.
¢ H NMR Acquisition:
o Set spectral width to -2 to 14 ppm.
o Set relaxation delay (
) to > 5 seconds (to allow relaxation of any residual protons).

o Scans: Minimum 64 (to detect trace H).

o Pass Criteria: No peaks > 1% height relative to the solvent residual peak (CHCI3 at 7.26
ppm).

e MS Direct Infusion:

o

Dilute sample to 1 pg/mL in Methanol.

[¢]

Infuse into ESI-MS (Positive Mode).

o

Scan range: 150-250 Da.

[e]

Pass Criteria: Major peaks at 205/207. Absence of 198/200 peaks (< 0.5% abundance).

Visualization: Analytical Workflow
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[Crude 4'-Bromoacetophenone-d7j
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Reject / Recrystallize Certified Reference Material
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Figure 2: Validation workflow for certifying the isotopic purity of the d7 standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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